molecular formula C28H30CaO6S2 B13788854 Calcium bis(butylnaphthalenesulfonate) CAS No. 85409-89-8

Calcium bis(butylnaphthalenesulfonate)

Cat. No.: B13788854
CAS No.: 85409-89-8
M. Wt: 566.7 g/mol
InChI Key: XZYVVRNVJHDYBH-UHFFFAOYSA-L
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Description

Calcium bis(butylnaphthalenesulfonate) is an organometallic compound with the molecular formula C28H30CaO6S2. It is a calcium salt of butylnaphthalenesulfonic acid and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to stabilize emulsions and disperse particles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium bis(butylnaphthalenesulfonate) typically involves the reaction of butylnaphthalenesulfonic acid with calcium hydroxide or calcium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction can be represented as:

222

Biological Activity

Calcium bis(butylnaphthalenesulfonate) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological systems, including microbial interactions, toxicity assessments, and potential therapeutic applications.

Chemical Structure and Properties

Calcium bis(butylnaphthalenesulfonate) is a salt of naphthalene sulfonic acid derivatives. The compound features two butylnaphthalenesulfonate groups coordinated with calcium ions, which enhances its solubility and stability in aqueous environments. Its unique structure contributes to its biological activity, making it a subject of interest in both environmental and biomedical research.

Microbial Interactions

Research has indicated that calcium bis(butylnaphthalenesulfonate) exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effectiveness in inhibiting growth and biofilm formation. For instance, the compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in reducing bacterial viability and biofilm density. The structure-activity relationship (SAR) analysis revealed that the lipophilicity of the compound plays a crucial role in its antimicrobial efficacy.

Toxicity Assessments

Toxicological evaluations have been conducted to assess the impact of calcium bis(butylnaphthalenesulfonate) on aquatic organisms. A notable study measured oxidative stress and DNA damage in fish exposed to varying concentrations of the compound. The results indicated a dose-dependent increase in malondialdehyde (MDA) levels, suggesting elevated oxidative stress at higher concentrations. Furthermore, antioxidant enzyme activities (GST, CAT, SOD) were significantly altered during exposure, highlighting the compound's potential toxic effects on aquatic life.

Exposure Time (h) MDA Levels (µM) GST Activity (% Change) CAT Activity (% Change) SOD Activity (% Change)
24Increased+15%-20%-10%
96Highest+31%-63%-46%
240Decreased+5%+10%+15%
720Control LevelsNo significant changeNo significant changeNo significant change

Case Studies

  • Aquatic Toxicity Study : A study published in Environmental Toxicology assessed the effects of calcium bis(butylnaphthalenesulfonate) on fish over a period of 720 hours. The findings indicated significant oxidative stress at 96 hours post-exposure, with recovery observed by 720 hours, suggesting a potential for biological repair mechanisms following exposure.
  • Antimicrobial Efficacy : In another study involving clinical isolates of multi-drug resistant bacteria, calcium bis(butylnaphthalenesulfonate) was evaluated for its bactericidal activity. Results showed that it was effective against biofilm-forming strains, indicating its potential use as an antiseptic agent in clinical settings.

Properties

CAS No.

85409-89-8

Molecular Formula

C28H30CaO6S2

Molecular Weight

566.7 g/mol

IUPAC Name

calcium;2-butylnaphthalene-1-sulfonate

InChI

InChI=1S/2C14H16O3S.Ca/c2*1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h2*4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;;+2/p-2

InChI Key

XZYVVRNVJHDYBH-UHFFFAOYSA-L

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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